Positional Isomer Connectivity Distinguishes This Compound from the Closest Structural Analog
The target compound N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a distinct connectivity isomer of 5-nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide. Both share the molecular formula C₁₈H₁₁N₃O₅ and molecular weight 349 Da, but differ in the attachment point of the nitrofuran carboxamide: the target attaches at the para-position of a phenyl ring linked to the benzoxazole C2, whereas the isomer attaches directly at the benzoxazole C5 position [1]. This connectivity difference results in distinct computed properties: the target has a topological polar surface area of 114 Ų vs. 111.4 Ų for the isomer . No published bioactivity data exist for either compound to permit quantitative head-to-head biological comparison.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 114 Ų |
| Comparator Or Baseline | 5-Nitro-N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide: 111.4 Ų |
| Quantified Difference | Δ 2.6 Ų |
| Conditions | Computed by Cactvs 3.4.8.24 (target) vs. ChemBridge calculated (comparator) |
Why This Matters
The tPSA difference of 2.6 Ų, while modest, reflects distinct hydrogen-bonding surface topology that can alter permeability and target interaction profiles in cellular assays.
- [1] PubChem. N-[4-(1,3-Benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide. CID 774019. Accessed 2026-05-13. View Source
